![molecular formula C7H6F3NO4 B073001 N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide CAS No. 1535-57-5](/img/structure/B73001.png)
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide and related compounds involves several chemical reactions, including the use of trifluoroacetic anhydride with different starting materials. Techniques such as electrochemical silylation have been utilized to prepare N-alkyl and N,N-dialkyltrifluoroacetamides from chlorodifluoroacetamides, which are precursors to various difluoroacetamide derivatives (Landini & Penso, 1988).
Molecular Structure Analysis
The molecular structure of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide and its derivatives has been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal detailed information about the compound's stereochemistry and molecular conformation. For example, X-ray diffraction analysis has been used to determine the structure of related compounds, showcasing the importance of such analytical techniques in understanding the molecular structure of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide derivatives (Sterkhova, Astakhova, & Shainyan, 2017).
Chemical Reactions and Properties
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including those involving electrophilic nitrogen sources and the synthesis of sulfilimines, showcasing its reactivity and the versatility of its chemical properties. For instance, N,O-bis(trifluoroacetyl)hydroxylamine has been used as an electrophilic nitrogen source for the catalytic synthesis of N-(trifluoroacetyl)sulfilimines, demonstrating the compound's role in synthetic chemistry (Tomooka, Lecloux, Sasaki, & Carreira, 1999).
科学的研究の応用
Environmental and Analytical Chemistry
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide is not directly mentioned in the reviewed literature. However, research into similar nitrogen-containing compounds has demonstrated their relevance in environmental chemistry, particularly in the study of nitrogenous disinfection by-products (N-DBPs) in drinking water. These compounds, including N-nitrosodimethylamine (NDMA) and haloacetamides (HAcAms), have been identified due to their high toxicity and are of significant concern in water treatment processes. The formation and occurrence of these N-DBPs are influenced by various factors, including precursor compounds, water treatment methodologies, and environmental conditions. Studies have focused on understanding the mechanisms behind N-DBP formation, identifying the precursors, and assessing the effectiveness of different water treatment strategies to minimize their presence in drinking water, highlighting the importance of chemical analysis and environmental safety measures in water quality management (Bond, Templeton, & Graham, 2012); (Bond, Huang, Templeton, & Graham, 2011).
Biochemical Applications
Research in biochemical applications, particularly focusing on the antioxidant properties of compounds, is essential in understanding how certain chemicals can mitigate oxidative stress within biological systems. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are pivotal in determining the antioxidant activity of compounds, providing insights into their potential health benefits and applications in food engineering, medicine, and pharmacy. These methods, based on the transfer of hydrogen atoms or electrons, allow for the assessment of the kinetics or equilibrium states of antioxidant reactions, thereby contributing to our understanding of the protective roles of antioxidants against cellular damage (Munteanu & Apetrei, 2021).
Materials Science
In materials science, the study of xylan derivatives has shown the potential for developing new biopolymer ethers and esters with specific functionalities. The chemical modification of xylan, a natural polymer, can lead to materials with unique properties tailored to various applications. Advanced analytical techniques, including NMR spectroscopy and rheology, facilitate the exploration of structure-property relationships in these materials. Such research underscores the importance of chemical engineering in creating novel materials with potential applications ranging from drug delivery to paper production and water treatment, demonstrating the interdisciplinary nature of scientific research in addressing practical challenges (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
特性
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(14)11-3-1-2-4(12)15-5(3)13/h3H,1-2H2,(H,11,14)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEEZAJGXKJV-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

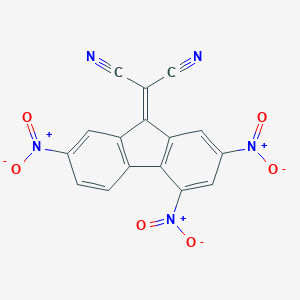

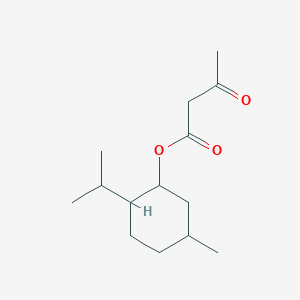
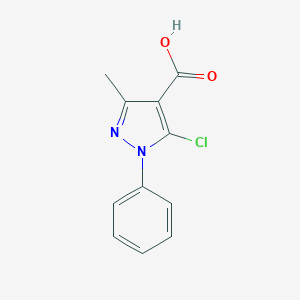
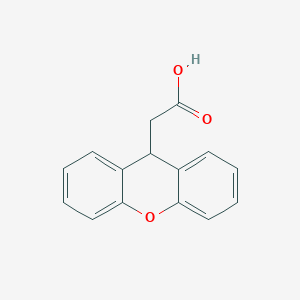

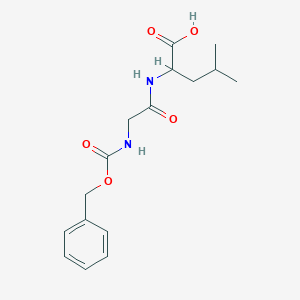

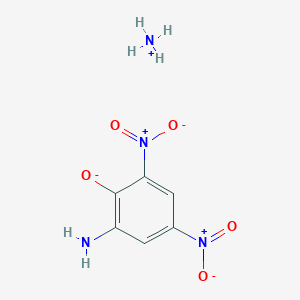

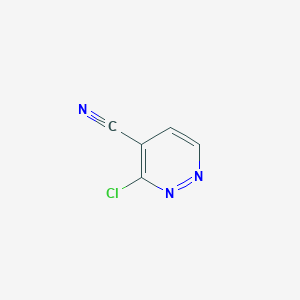


![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)